2-(2-Fluorophenyl)-2-oxoacetic acid

Description

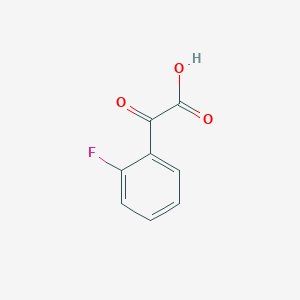

2-(2-Fluorophenyl)-2-oxoacetic acid is a fluorinated aromatic α-keto acid with the molecular formula C₈H₅FO₃ (molecular weight: 168.12 g/mol). Its structure features a fluorine atom at the ortho position of the benzene ring, adjacent to the oxoacetic acid group. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the electronic effects imparted by the fluorine substituent, which can modulate reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBNIEJYCZQNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597369 | |

| Record name | (2-Fluorophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79477-86-4 | |

| Record name | (2-Fluorophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-oxoacetic acid typically involves the reaction of 2-fluorobenzoyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed and decarboxylated to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-2-oxoacetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Comparison

The position of fluorine on the phenyl ring significantly influences the physicochemical properties of 2-aryl-2-oxoacetic acids. Below is a comparative analysis of structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Key Structural Features |

|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-2-oxoacetic acid | Not explicitly provided | C₈H₅FO₃ | 168.12 | Ortho (C2) | High steric hindrance near oxo group |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | 79477-87-5 | C₈H₅FO₃ | 168.12 | Meta (C3) | Reduced steric effects; balanced electronic distribution |

| 2-(4-Fluorophenyl)-2-oxoacetic acid | 2251-76-5 | C₈H₅FO₃ | 168.12 | Para (C4) | Symmetric substitution; enhanced resonance stabilization |

| 2-(2,4-Difluorophenyl)-2-oxoacetic acid | 1094294-16-2 | C₈H₄F₂O₃ | 186.11 | Ortho and para | Increased electronegativity; dual electronic effects |

| 2-(Furan-2-yl)-2-oxoacetic acid | 1467-70-5 | C₆H₄O₄ | 140.09 | Heterocyclic | Conjugation with furan oxygen; altered solubility |

Key Observations :

Reactivity and Stability

- Acidity and Deprotonation : The stability of the azanion (deprotonated form) in aprotic solvents varies with fluorine position. For example, UV-Vis studies show that meta- and para-fluorinated analogs generate more stable azanions due to reduced steric strain and enhanced charge delocalization .

- Reaction Mechanisms : Substituents influence reaction pathways. In the synthesis of azo compounds, electron-withdrawing groups (e.g., fluorine at C2 or C4) increase the electrophilicity of the α-carbon, accelerating nucleophilic addition reactions .

- Metabolic Pathways : In drug metabolism studies, analogs like 2-oxo-clopidogrel (a related α-keto acid) undergo hepatic biotransformation to active metabolites, with substituent positions dictating stereochemical outcomes and biological activity .

Biological Activity

Overview

2-(2-Fluorophenyl)-2-oxoacetic acid, an organic compound with the chemical formula CHFO, features a fluorine atom attached to a phenyl ring and an oxoacetic acid moiety. This unique structure imparts significant biological activity, particularly in the realms of enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which can lead to modulation or inhibition of target activities. This interaction may result in various biological effects depending on the specific pathways involved.

Table 1: Summary of Biological Activities

Case Study: Inflammation Modulation

In a study involving DP "7" mice, treatment with phenyl acetic acid derivatives resulted in significant reductions in asthma symptoms. These included decreased eosinophil and lymphocyte infiltration in bronchoalveolar lavage fluid and reduced airway hyperreactivity, highlighting the compound's potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated phenyl acetic acids:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluorophenylacetic Acid | Lacks oxo group; simpler structure | Moderate enzyme inhibition |

| 3-(2-Fluorophenyl)propionic Acid | Different functional group positioning | Variable anti-inflammatory effects |

| 2-(4-Fluorophenyl)-2-oxoacetic Acid | Similar oxo group but different fluorine position | Potentially enhanced antiviral activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.